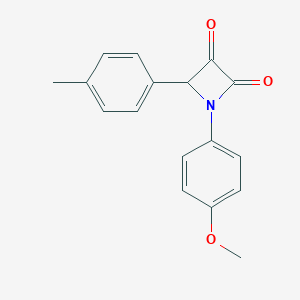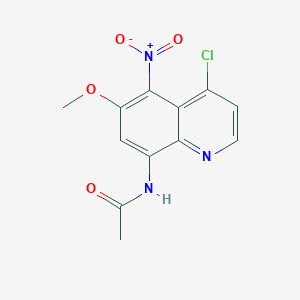
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione, also known as MMAD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. MMAD belongs to the class of drugs known as tubulin inhibitors, which disrupt the formation of microtubules, essential structures for cell division.
作用机制
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione exerts its anticancer effects by inhibiting the formation of microtubules, which are essential structures for cell division. Specifically, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione binds to the colchicine site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has been shown to have other biochemical and physiological effects. For example, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has been found to inhibit the growth of bacteria and fungi, indicating potential applications in the treatment of infectious diseases. 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is its high potency against cancer cells, making it effective at low concentrations. However, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is also highly toxic and can cause severe side effects, limiting its use in clinical settings. Additionally, the synthesis of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is complex and time-consuming, making it difficult to produce in large quantities for clinical trials.
未来方向
Despite its limitations, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has shown great potential as an anticancer agent and there are several future directions for research in this area. One possible direction is the development of new formulations of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione that can improve its pharmacokinetic properties and reduce toxicity. Another direction is the investigation of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione in combination with other anticancer drugs, to determine if it can enhance the effectiveness of existing treatments. Finally, further research is needed to better understand the mechanism of action of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione and to identify potential biomarkers for patient selection and monitoring.
合成方法
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride and subsequent reaction with 4-methylphenylmagnesium bromide. The resulting product is then treated with oxalyl chloride to yield 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione.
科学研究应用
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has shown promising results in preclinical studies as a potential anticancer agent. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has also been shown to be active against multidrug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer drugs.
属性
产品名称 |
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidine-2,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-3-5-12(6-4-11)15-16(19)17(20)18(15)13-7-9-14(21-2)10-8-13/h3-10,15H,1-2H3 |
InChI 键 |
NFLVHRGAMZWCRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)



![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)

